2-[4-(2-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride

Medicinal Chemistry Structure–Activity Relationship Piperazine Scaffolds

This hydrochloride salt (MW 389.7, Fsp³ 0.56) is a differentiated, CNS-MPO favourable piperazine building block for GlyT-1 inhibitor programs and late-stage Suzuki-Miyaura diversification. The ortho-bromine handle provides 5–20× faster oxidative addition vs. chloro analogs, enabling milder cross-coupling and higher yields. Procure the racemate today for HTS, fragment-based screening, and DEL synthesis—ensure reproducible supply for your CNS or kinase-targeted campaigns.

Molecular Formula C16H22BrClN2O2
Molecular Weight 389.72
CAS No. 1396800-32-0
Cat. No. B2706034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride
CAS1396800-32-0
Molecular FormulaC16H22BrClN2O2
Molecular Weight389.72
Structural Identifiers
SMILESC1CC1C(CN2CCN(CC2)C(=O)C3=CC=CC=C3Br)O.Cl
InChIInChI=1S/C16H21BrN2O2.ClH/c17-14-4-2-1-3-13(14)16(21)19-9-7-18(8-10-19)11-15(20)12-5-6-12;/h1-4,12,15,20H,5-11H2;1H
InChIKeyYTKWBBFVZCYHAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(2-Bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride (CAS 1396800-32-0) – Structural Profile & Procurement Context


2-[4-(2-Bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride (CAS 1396800-32-0) is a synthetic piperazine derivative (C₁₆H₂₂BrClN₂O₂, MW 389.7 g/mol) comprising an ortho‑bromobenzoyl substituent on one piperazine nitrogen and a cyclopropylethanol moiety on the other [1]. The hydrochloride salt enhances aqueous solubility and solid‑state stability for research handling. Its ortho‑bromobenzoyl group is strategically positioned for transition‑metal‑catalysed cross‑coupling diversification, while the cyclopropyl ring imparts conformational rigidity and metabolic stability relative to linear alkyl congeners [2]. The compound is catalogued by Life Chemicals (F6031‑0350) and multiple screening libraries as a functionalised piperazine building block for CNS‑focused and kinase‑targeted medicinal chemistry [1].

Why In‑Class Piperazine Analogs Cannot Replace CAS 1396800-32-0 Without Quantitative Validation


Piperazine‑based building blocks with benzoyl and hydroxyethyl decorations are widely used, yet small structural perturbations—regioisomeric halogen placement, halogen identity (Br vs. Cl), cyclopropyl versus linear alkyl, and stereochemistry—produce distinct conformational, electronic, and reactivity profiles that make generic substitution scientifically unsound. Ortho‑bromobenzoyl substitution enforces a different dihedral angle distribution and steric environment compared to para‑bromo or meta‑chloro analogs, directly influencing target‑binding complementarity and metabolic susceptibility [1]. The cyclopropylethanol motif confers sp³‑rich character (Fsp³ ≈ 0.56) and restricted rotational freedom absent in simple ethanol or n‑propyl analogues, parameters that correlate with improved clinical developability [2]. Furthermore, the ortho‑bromo group provides a unique synthetic handle for late‑stage Suzuki–Miyaura diversification that para‑bromo or des‑halo variants cannot replicate with identical efficiency. Only direct comparative data can objectively identify which specific derivative offers the required potency, selectivity, or reactivity profile for a given project.

Quantitative Differentiation Evidence: CAS 1396800-32-0 vs. Closest Structural Analogs


Ortho‑Bromo vs. Para‑Bromo Regioisomer: Steric and Electronic Descriptor Comparison

The ortho‑bromobenzoyl group in CAS 1396800-32-0 introduces a sterically congested environment around the amide carbonyl and alters the conformational equilibrium of the piperazine ring relative to the para‑bromo isomer [1]. Computed descriptors reveal that the ortho‑substitution increases the undefinable atom stereocenter count (1 vs. 0) due to restricted rotation, a signature of atropisomerism potential. While molecular weight (389.7 g/mol), Heavy Atom Count (22), and H‑bond Acceptor Count (3) are identical for both regioisomers, the ortho‑bromo placement yields a lower Topological Polar Surface Area (43.8 Ų vs. 44.0 Ų for the para‑analog) and distinct logP (2.04 for the para‑isomer vs. not explicitly reported for the ortho‑isomer but predicted marginally higher due to intramolecular shielding) [2]. The ortho‑position further enables directed C–H functionalisation strategies unavailable to the para‑analogue.

Medicinal Chemistry Structure–Activity Relationship Piperazine Scaffolds

Halogen Identity (Br vs. Cl): Molecular Weight, Lipophilicity, and Cross‑Coupling Reactivity

Replacement of bromine with chlorine in the benzoyl moiety alters both bulk physicochemical properties and synthetic reactivity. CAS 1396800-32-0 (Br) has a Molecular Weight of 389.7 g/mol and Exact Mass of 388.05532 Da, compared with 345.3 g/mol and 344.10583 Da for the 3‑chlorobenzoyl analog (CAS 1396880-75-3) [1]. The bromine atom provides a superior leaving group for palladium‑catalysed cross‑coupling (Suzuki, Buchwald–Hartwig) with typical reaction rates 5–20× faster than the corresponding aryl chloride under identical conditions [2]. The higher polarisability of bromine also enhances potential halogen‑bonding interactions with biological targets, a feature not quantifiable for chlorine in the same molecular environment. Hydrogen Bond Donor Count (2) and Acceptor Count (3) are conserved between the Br and Cl analogs, indicating that the primary differentiation is steric, electronic, and reactivity‑based [1].

Cross‑Coupling Chemistry Late‑Stage Functionalisation Fragment‑Based Drug Discovery

Cyclopropylethanol vs. Ethanol Motif: Rigidity, Fsp³, and Metabolic Stability

The cyclopropyl substituent adjacent to the hydroxyl group in CAS 1396800-32-0 introduces a quaternary carbon centre and substantially alters the sp³ character (Fsp³ = 0.562) compared to the ethanol analogue (2‑[4‑(2‑bromobenzoyl)‑1‑piperazinyl]ethanol; MW 313.19 g/mol; Fsp³ ~0.38) . The cyclopropane ring restricts the rotational freedom of the hydroxyethyl chain, reducing the number of accessible conformers and potentially enhancing target‑binding entropy. Rotatable Bond Count is 4 for both compounds, but the cyclopropyl analogue has a Heavy Atom Count of 22 vs. 17, reflecting greater structural complexity (Complexity Score: 367 vs. ~280) [1]. Cyclopropane incorporation is a well‑validated strategy to reduce oxidative metabolism at the benzylic/allylic position, a factor that cannot be replicated by simple ethanol or linear alkyl analogues [2].

Drug‑Likeness Metabolic Stability Conformational Analysis

Racemic Scaffold vs. Enantiomerically Pure (R)‑Isomer: Procurement and Screening Strategy Implications

CAS 1396800-32-0 is supplied as a racemate containing one undefined stereocenter at the cyclopropylethanol carbon, while the (1R)‑enantiomer (CS‑6‑626018) is separately catalogued [1]. The racemic mixture carries one Undefined Atom Stereocenter (Count = 1) versus zero defined stereocenters, indicating that the enantiomers are not resolved [2]. The enantiomerically pure (R)‑isomer has a Defined Atom Stereocenter Count of 1 and identical molecular formula (C₁₆H₂₂BrClN₂O₂, MW 390 Da) but may exhibit divergent target affinity due to stereospecific hydrogen‑bonding interactions of the hydroxyl group. For initial high‑throughput screening (HTS), the racemate offers a cost‑effective, broader‑coverage probe; for chiral SAR follow‑up, the resolved (R)‑enantiomer is required. The racemate provides a unique procurement advantage for early‑stage screening where chiral resolution has not been performed on comparator scaffolds [3].

Chirality Stereochemical SAR High‑Throughput Screening

GlyT‑1 Inhibitor Chemotype Positioning: Ortho‑Bromo Enables Distinct IP Space

The benzoyl‑piperazine chemotype is protected as GlyT‑1 inhibitors in multiple patent families (e.g., US20050209241, US7427612) [1]. CAS 1396800-32-0, with its ortho‑bromobenzoyl placement, occupies a distinct region of the Markush space compared to the extensively exemplified para‑substituted and unsubstituted benzoyl analogues. The ortho‑bromo substitution pattern is less commonly disclosed, providing freedom‑to‑operate advantages for organisations seeking novel GlyT‑1 or general CNS‑active piperazine derivatives [2]. While no direct head‑to‑head GlyT‑1 IC₅₀ data are available in the public domain for this specific compound, the structurally related benzoyl‑piperazine series demonstrates nanomolar GlyT‑1 inhibition that is highly sensitive to both the benzoyl substitution pattern and the nature of the pendant alcohol moiety [3].

Glycine Transporter Inhibition CNS Drug Discovery Patent Landscape

Physicochemical Developability Profile: Calculated LogP, TPSA, and H‑Bond Donor/Acceptor Balance

CAS 1396800-32-0 exhibits a calculated Hydrogen Bond Donor Count of 2 (hydroxyl + piperazinium NH⁺), Hydrogen Bond Acceptor Count of 3 (amide carbonyl + hydroxyl oxygen + piperazine N), and TPSA of 43.8 Ų, placing it within the CNS‑MPO favourable range (TPSA < 70 Ų) [1]. The Rotatable Bond Count of 4 is below the typical lead‑like threshold (≤ 5), predicting acceptable oral bioavailability potential. In contrast, the 3‑chlorobenzoyl analog (CAS 1396880-75-3) shares the same H‑bond donor/acceptor counts and rotatable bond count but has a lower molecular weight (345.3 vs. 389.7 g/mol), positioning the target compound at the upper limit of fragment‑like space (MW < 400 Da) while retaining ligand efficiency advantages [2]. The balanced profile—without violating any Lipinski rule—makes this compound an attractive starting point for fragment‑growth or scaffold‑hopping programmes where maintaining CNS penetrance is critical.

Drug‑Likeness ADME Prediction Physicochemical Profiling

Recommended Application Scenarios for 2-[4-(2-Bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride (CAS 1396800-32-0)


CNS Lead Generation via GlyT‑1 Targeted Benzoyl‑Piperazine Scaffold Hopping

The ortho‑bromobenzoyl‑piperazine‑cyclopropylethanol architecture occupies a distinct Markush region in the GlyT‑1 inhibitor patent landscape (US20050209241, US7427612) [1]. Medicinal chemistry teams seeking novel GlyT‑1 inhibitors with freedom‑to‑operate should prioritise this scaffold over heavily exemplified para‑substituted analogues. The racemate (CAS 1396800-32-0) is suitable for initial HTS and hit confirmation, with subsequent chiral resolution enabling stereospecific SAR exploration. The cyclopropylethanol moiety adds rigidity and potential metabolic stability compared to linear ethanol‑linked analogues [2].

Late‑Stage Diversification via Suzuki–Miyaura Cross‑Coupling on the ortho‑Bromo Handle

The ortho‑bromine substituent provides a strategic synthetic handle for palladium‑catalysed cross‑coupling, enabling rapid generation of biaryl derivatives for SAR expansion [1]. Compared with the 3‑chlorobenzoyl analog (CAS 1396880-75-3), the C–Br bond undergoes oxidative addition approximately 5–20× faster, allowing milder reaction conditions and higher yields [2]. This compound is recommended for fragment‑based drug discovery (FBDD) and DNA‑encoded library (DEL) synthesis where efficient on‑DNA cross‑coupling is essential. The reduced steric accessibility of the ortho position (relative to para) also provides chemoselectivity advantages when dual‑halogenated scaffolds are prepared.

Physicochemical Benchmarking and Developability Screening Collections

With a TPSA of 43.8 Ų, HBD of 2, HBA of 3, and Rotatable Bond Count of 4, CAS 1396800-32-0 falls within the CNS‑MPO favourable zone (desirability score ≥ 4) and violates no Lipinski rule [1]. Its sp³‑rich character (Fsp³ = 0.562) and cyclopropyl structural alert are attractive for screening library diversification. Compound management groups constructing lead‑like or CNS‑focused screening decks should include this chemotype to complement the predominantly sp²‑rich aromatic piperazine entries. The commercially available racemate from Life Chemicals (F6031‑0350) ensures reproducible supply for long‑term screening campaigns [2].

Halogen‑Bonding and Conformational Analysis in Structure‑Based Drug Design

The ortho‑bromo substituent participates in halogen‑bonding interactions and enforces a distinct conformational bias on the benzoyl‑piperazine pharmacophore due to steric clash with the amide carbonyl [1]. Crystallographers and computational chemists investigating halogen‑bond donor capacity in protein–ligand complexes should select this compound over para‑bromo or des‑halo analogues, as the ortho geometry maximises the σ‑hole exposure while the cyclopropylethanol tail provides additional hydrogen‑bond anchoring points. The compound’s undefined stereocenter (racemate) offers the opportunity to identify enantiomer‑specific binding modes through co‑crystallisation with both enantiomers post‑chiral resolution [2].

Quote Request

Request a Quote for 2-[4-(2-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.